molecular formula C6H11NOS B019630 3-Methylthiomorpholine-4-carbaldehyde CAS No. 111072-96-9

3-Methylthiomorpholine-4-carbaldehyde

Cat. No. B019630
M. Wt: 145.23 g/mol
InChI Key: QNXYWNNYQADWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylthiomorpholine-4-carbaldehyde is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for a variety of applications, including the synthesis of other compounds, the study of biochemical and physiological processes, and the development of new drugs. In

Mechanism Of Action

The mechanism of action of 3-Methylthiomorpholine-4-carbaldehyde is not fully understood, but it is believed to act as a nucleophile, reacting with electrophilic compounds such as carbonyl groups. It can also form covalent bonds with proteins and peptides, leading to modifications in their structure and function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Methylthiomorpholine-4-carbaldehyde are varied and depend on the specific application. It has been shown to inhibit the growth of certain cancer cells, and to modulate the activity of enzymes involved in the metabolism of drugs. It can also be used to label proteins and peptides for imaging studies.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Methylthiomorpholine-4-carbaldehyde in lab experiments include its versatility and reactivity, as well as its ability to modify proteins and peptides. However, its use can be limited by its toxicity and the need for specialized equipment and handling procedures.

Future Directions

There are many potential future directions for the use of 3-Methylthiomorpholine-4-carbaldehyde in scientific research. One area of interest is the development of new drugs based on its reactivity and ability to modify proteins and peptides. It may also be used in the development of new imaging agents for the study of biochemical and physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 3-Methylthiomorpholine-4-carbaldehyde can be achieved through the reaction of morpholine with methylthiol in the presence of a carbonylation agent such as carbon monoxide. The reaction is typically carried out under high pressure and high temperature conditions, and the yield of the product can be improved by using a catalyst such as palladium.

Scientific Research Applications

3-Methylthiomorpholine-4-carbaldehyde is widely used in scientific research due to its versatility and reactivity. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the study of biochemical and physiological processes, particularly in the field of proteomics. It can be used to modify proteins and peptides, and to study protein-protein interactions.

properties

CAS RN

111072-96-9

Product Name

3-Methylthiomorpholine-4-carbaldehyde

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

3-methylthiomorpholine-4-carbaldehyde

InChI

InChI=1S/C6H11NOS/c1-6-4-9-3-2-7(6)5-8/h5-6H,2-4H2,1H3

InChI Key

QNXYWNNYQADWEB-UHFFFAOYSA-N

SMILES

CC1CSCCN1C=O

Canonical SMILES

CC1CSCCN1C=O

synonyms

4-Thiomorpholinecarboxaldehyde, 3-methyl- (9CI)

Origin of Product

United States

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